(4-Ethynylphenyl)methyl 2,2-dimethylpropanoate
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Overview
Description
(4-Ethynylphenyl)methyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C14H16O2 It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a methyl 2,2-dimethylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethynylphenyl)methyl 2,2-dimethylpropanoate typically involves the esterification of (4-ethynylphenyl)methanol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the conversion of the ethynyl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups using reagents like sodium hydroxide or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, mild temperatures.
Substitution: Sodium hydroxide, lithium aluminum hydride, varying temperatures and solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl derivatives.
Substitution: Various substituted esters or alcohols.
Scientific Research Applications
(4-Ethynylphenyl)methyl 2,2-dimethylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of (4-Ethynylphenyl)methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- (4-Ethynylphenyl)trimethylsilane
- (4-ethynylphenyl)methyl 2-bromo-2-methylpropanoate
- (4-Ethynylphenyl)methanol
Comparison: Compared to its analogs, (4-Ethynylphenyl)methyl 2,2-dimethylpropanoate is unique due to its ester functional group, which imparts distinct reactivity and solubility properties. The presence of the ethynyl group also enhances its potential for π-π interactions, making it a valuable compound in various research applications.
Properties
CAS No. |
918152-55-3 |
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Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(4-ethynylphenyl)methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H16O2/c1-5-11-6-8-12(9-7-11)10-16-13(15)14(2,3)4/h1,6-9H,10H2,2-4H3 |
InChI Key |
ACTGXDLGYBZZBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=CC=C(C=C1)C#C |
Origin of Product |
United States |
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